1,3-Diphenylazulene
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Overview
Description
1,3-Diphenylazulene is an aromatic hydrocarbon that belongs to the azulene family. Azulenes are known for their unique non-alternant aromatic structure, which imparts distinct electronic properties. The compound consists of an azulene core substituted with phenyl groups at the 1 and 3 positions, making it a molecule of interest in organic electronics and materials science due to its extended π-electron conjugation system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenylazulene can be synthesized through various methods. One common approach involves the Kumada cross-coupling reaction. This method starts with the bromination of azulene to form 1,3-dibromoazulene, which is then reacted with phenylmagnesium bromide in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods: The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and require careful control of temperature and reagent concentrations to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated azulene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the azulene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxygenated azulene derivatives.
Reduction: Hydrogenated azulene derivatives.
Substitution: Various substituted azulenes depending on the reagents used.
Scientific Research Applications
1,3-Diphenylazulene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,3-diphenylazulene exerts its effects is primarily through its interaction with biological pathways and molecular targets. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes . The compound’s extended π-electron system allows it to participate in charge transfer interactions, making it useful in electronic applications .
Comparison with Similar Compounds
1,3-Diphenylurea: Known for its biological activities, including anticancer and anti-diabetic properties.
Calixazulenes: Azulene-based calixarene analogues used in supramolecular chemistry.
1,3-Diheteroarylazulenes: Compounds with technical uses in various applications.
Uniqueness: 1,3-Diphenylazulene stands out due to its unique non-alternant aromatic structure and extended π-electron conjugation, which impart distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a building block for synthesizing new functional materials .
Properties
CAS No. |
193467-30-0 |
---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-diphenylazulene |
InChI |
InChI=1S/C22H16/c1-4-10-17(11-5-1)21-16-22(18-12-6-2-7-13-18)20-15-9-3-8-14-19(20)21/h1-16H |
InChI Key |
YKIVKUKOVWMUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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